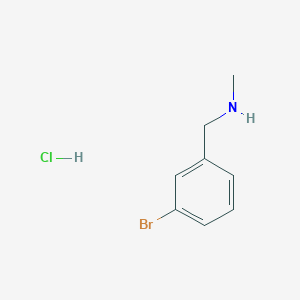

N'-(4-イソプロピルベンジル)-N,N-ジメチルプロパン-1,3-ジアミン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

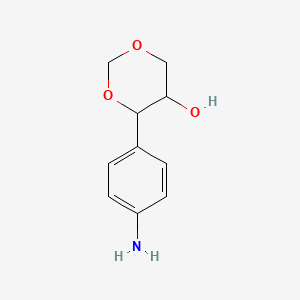

This compound is a substituted diamine, which means it contains two amine (-NH2) groups. The presence of the isopropyl and benzyl groups suggests that it is a complex, organic molecule. The “dihydrochloride” part indicates that it is a salt of hydrochloric acid, meaning it likely has some acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amine groups suggests that it could participate in reactions typical of amines, such as acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用

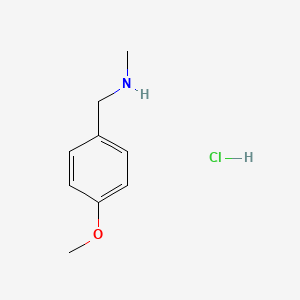

香料産業への応用

N'-(4-イソプロピルベンジル)-N,N-ジメチルプロパン-1,3-ジアミン二塩酸塩: および4-イソプロピルベンジルアルコールのようなその構造誘導体は、香料産業において応用されています。 これらの化合物は、揮発性と心地よい香りのプロファイルのために、心地よいまたは魅力的な臭いを付与するために使用できます .

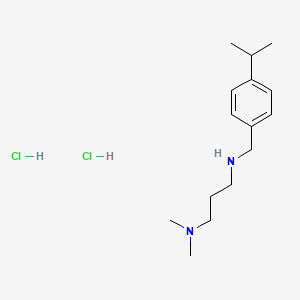

虫よけ剤開発

この化合物の構造は、虫よけ剤としての潜在的な用途を示唆しています。 ベンジル誘導体は、昆虫忌避効果が期待されており、新しい忌避剤製剤の開発に役立ちます .

抗菌剤

同様の構造を持つ化合物は、抗菌特性について研究されています。 この特定の化合物は、細菌、真菌、またはウイルスに対する有効性についてさらに研究することができ、抗菌剤の分野に貢献する可能性があります .

熱物理的特性研究

4-イソプロピルベンジルアルコールなどの関連化合物の熱物理的特性は、綿密に評価されています。 このデータは、さまざまな温度および圧力条件下でのこれらの化合物の挙動を理解するために不可欠であり、産業用途に不可欠です .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N',N'-dimethyl-N-[(4-propan-2-ylphenyl)methyl]propane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.2ClH/c1-13(2)15-8-6-14(7-9-15)12-16-10-5-11-17(3)4;;/h6-9,13,16H,5,10-12H2,1-4H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIBIRBEDPCOBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCCCN(C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)

![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)